Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2-chloro-6-fluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile.
Cyclization to form the dihydropyridine ring: The intermediate undergoes cyclization with appropriate reagents to form the dihydropyridine ring.
Amidation: The resulting compound is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Methyl 4-(1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Methyl 4-(1-(2-chloro-6-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
Uniqueness
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H16ClFN2O4 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-5-8-15(9-6-13)24-20(27)14-7-10-19(26)25(11-14)12-16-17(22)3-2-4-18(16)23/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KZTAVSPHBLYJOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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